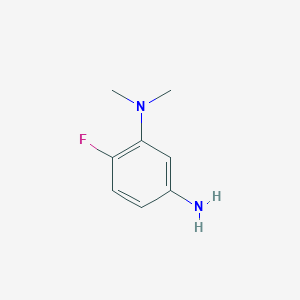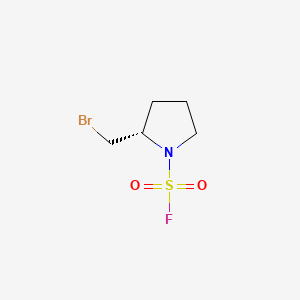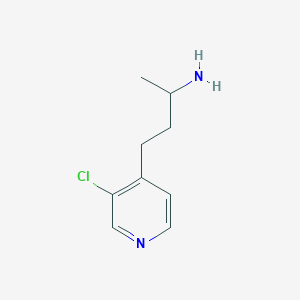
4-(3-Chloropyridin-4-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloropyridin-4-yl)butan-2-amine is an organic compound with the molecular formula C9H13ClN2. This compound is characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a butan-2-amine chain at the 4-position. It is a chiral amine, which means it has a stereocenter and can exist in enantiomeric forms. Chiral amines are important in the chemical industry as they serve as precursors for various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 4-(3-Chloropyridin-4-yl)butan-2-amine can be achieved through several methods. One common approach involves the reductive amination of 4-(3-chloropyridin-4-yl)butan-2-one. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction conditions often include an acidic or basic medium to facilitate the formation of the amine .
Industrial production methods for this compound may involve large-scale reductive amination processes, where the reaction is carried out in continuous flow reactors to ensure high yield and purity. The use of biocatalysts, such as amine dehydrogenases, has also been explored for the synthesis of chiral amines, offering an environmentally friendly alternative to traditional chemical methods .
Chemical Reactions Analysis
4-(3-Chloropyridin-4-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone, 4-(3-chloropyridin-4-yl)butan-2-one, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohol, 4-(3-chloropyridin-4-yl)butan-2-ol, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
4-(3-Chloropyridin-4-yl)butan-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving amine dehydrogenases.
Medicine: As a precursor to pharmaceutical compounds, it is involved in the development of drugs targeting various diseases.
Industry: In the agrochemical industry, it is used to synthesize herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-(3-Chloropyridin-4-yl)butan-2-amine depends on its specific application. In enzyme-catalyzed reactions, the compound acts as a substrate for amine dehydrogenases, which catalyze the reductive amination process. The enzyme binds to the substrate, facilitating the transfer of a hydride ion to form the corresponding amine. This process involves the formation of an enzyme-substrate complex, followed by the reduction of the imine intermediate to produce the final amine product .
Comparison with Similar Compounds
4-(3-Chloropyridin-4-yl)butan-2-amine can be compared with other similar compounds, such as:
4-(3-Chloropyridin-4-yl)butan-2-ol: This compound is the alcohol derivative of this compound and can be synthesized through the reduction of the amine.
4-(3-Chloropyridin-4-yl)butan-2-one: This ketone derivative is formed through the oxidation of the amine and serves as an intermediate in the synthesis of the amine.
4-(3-Chloropyridin-4-yl)butanoic acid: This carboxylic acid derivative can be synthesized through the oxidation of the alcohol or the amine and is used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its chiral nature and its versatility as a building block for the synthesis of a wide range of biologically active compounds.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-(3-chloropyridin-4-yl)butan-2-amine |
InChI |
InChI=1S/C9H13ClN2/c1-7(11)2-3-8-4-5-12-6-9(8)10/h4-7H,2-3,11H2,1H3 |
InChI Key |
YDALQGZJBXZHNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=NC=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


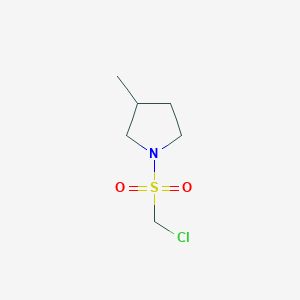
![N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride](/img/structure/B13558640.png)
![6,6-Difluorospiro[3.6]decan-5-one](/img/structure/B13558642.png)
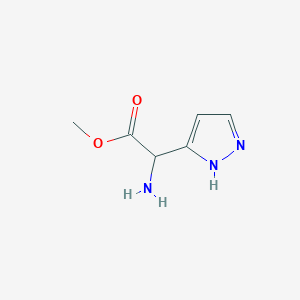

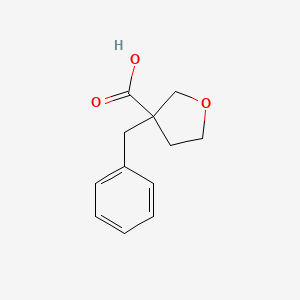
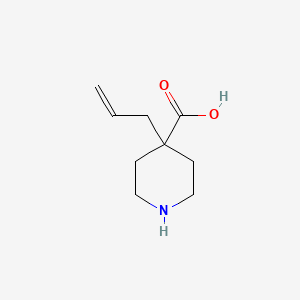

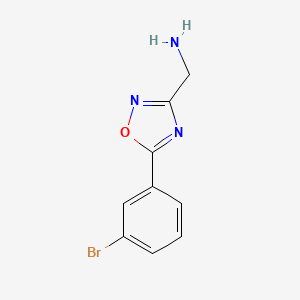


![2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13558684.png)
